molecular formula C10H12BrN B13490872 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13490872
M. Wt: 226.11 g/mol
InChI Key: ZQLAOTFDLUKLFM-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the indene ring system. The indene ring system is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The amine group is attached to the first carbon of the cyclopentene ring, making it a primary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2-methyl-2,3-dihydro-1H-inden-1-amine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a bromine atom and a methyl group on the indene ring system, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6,10H,4,12H2,1H3

InChI Key

ZQLAOTFDLUKLFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1N)C=CC(=C2)Br

Origin of Product

United States

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